molecular formula C21H23N5O5S B13396224 tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B13396224
M. Wt: 457.5 g/mol
InChI Key: ONLHTXYLWKDWEB-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate (CAS: 184951-89-1) is a tert-butyl carbamate derivative with a complex substituent framework. Its structure includes:

  • A 6-nitrobenzotriazol-1-yl group, known for photolabile properties and applications in light-sensitive reactions .
  • A phenylmethoxy (benzyloxy) ether substituent, which enhances lipophilicity and may influence solubility.
  • A sulfanylidene (C=S) group, which can participate in tautomerism or serve as a reactive site for nucleophilic substitution .
  • A tert-butyl carbamate moiety, commonly used as a protecting group for amines in organic synthesis.

Applications This compound is primarily employed in scientific research and industrial applications, particularly in photochemistry and as a synthetic intermediate.

Properties

IUPAC Name

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLHTXYLWKDWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Nitrobenzotriazole Intermediate: This step involves the nitration of benzotriazole to introduce the nitro group.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanylidenepropan-2-yl Intermediate:

    Coupling with tert-Butyl Carbamate: The final step involves coupling the intermediate with tert-butyl carbamate under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethoxy derivatives.

Scientific Research Applications

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. For example, the nitrobenzotriazole moiety can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of the target compound, the following structural analogs are compared based on substituents, functional groups, and applications:

Structural and Functional Group Analysis

Compound Name (CAS Number) Key Substituents Functional Groups Applications/Notes References
Target Compound (184951-89-1) 6-nitrobenzotriazol-1-yl, phenylmethoxy Carbamate, benzotriazole, ether, thione Research use; potential photolabile applications
(R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (N/A) Biphenyl, hydroxy Carbamate, hydroxyl Scientific research; low hazard profile
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (1956335-01-5) Chlorosulfonyl, methylbutan Carbamate, sulfonyl chloride Intermediate in synthesis; reactive sulfonyl chloride group
tert-butyl N-[(2S)-3-[4-(tert-butoxy)phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate (272442-17-8) 4-(tert-butoxy)phenyl, nitrobenzotriazol-1-yl Carbamate, benzotriazole, ether, thione Biochemical/pharmaceutical applications; extended aromatic system

Key Differentiators

Nitrobenzotriazole vs. Hydroxyl/Biphenyl Groups The target compound’s 6-nitrobenzotriazole group distinguishes it from hydroxyl-containing analogs (e.g., ). In contrast, hydroxyl-containing analogs (e.g., ) may prioritize hydrogen bonding or participate in oxidation reactions.

Sulfanylidene (C=S) vs. Sulfonyl Chloride (SO₂Cl)

  • The sulfanylidene group in the target compound can exhibit tautomerism (thione-thiol equilibrium) or act as a soft nucleophile.
  • The sulfonyl chloride group in the analog (CAS 1956335-01-5) is highly reactive, serving as a leaving group in substitution reactions .

Aromatic Substituent Variations The phenylmethoxy group in the target compound improves lipophilicity compared to the 4-(tert-butoxy)phenyl substituent in CAS 272442-17-6. The latter’s bulky tert-butoxy group may sterically hinder reactions but enhance solubility in non-polar media .

Biological Activity

The compound tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a tert-butyl carbamate moiety attached to a nitrobenzotriazole group, which is known for its role in various biological applications. The presence of the sulfanylidene group adds further complexity, potentially influencing its reactivity and biological interactions.

Physical Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 378.43 g/mol
  • Appearance : Typically exists as a solid or crystalline form.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : Many nitro-substituted compounds demonstrate significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
  • Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and neurotoxic agents, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : The compound may exhibit selective antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.

1. Neuroprotective Properties

A recent study explored the neuroprotective effects of structurally similar nitrones. The results indicated that these compounds could inhibit beta-amyloid aggregation and exhibit protective effects against oxidative stress in neuronal models. This suggests potential applications in Alzheimer's disease treatment .

2. Antioxidant Activity

Research evaluating the antioxidant capacity of related compounds found that they effectively reduced reactive oxygen species (ROS) levels in vitro. For instance, a specific nitrone showed an IC50 value of 10 µM against lipoxygenase, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

3. Antimicrobial Efficacy

In another investigation, derivatives of tert-butyl carbamate were screened for antimicrobial activity against multidrug-resistant bacteria. The findings revealed promising results, with several compounds demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals, inhibiting lipid peroxidation
NeuroprotectiveProtection against oxidative stress and neurotoxicity
AntimicrobialInhibition of bacterial growth

Comparative Analysis of Related Compounds

Compound NameMolecular Weight (g/mol)IC50 (µM) Antioxidant ActivityNotes
This compound378.43TBDPotential neuroprotective agent
(Z)-N-benzyl-1-(4-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxideTBD10Strong antioxidant properties
Tert-butyl piperidin-4-ylcarbamate200.28TBDNotable antimicrobial activity

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